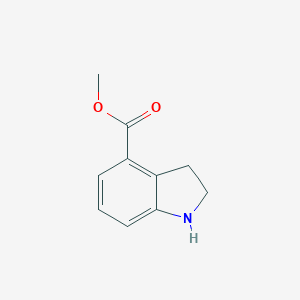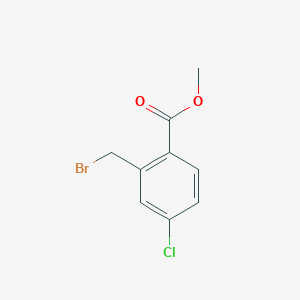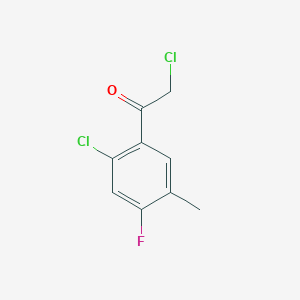
Hydron;sulfanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hydrogen sulfide appears as a colorless gas having a strong odor of rotten eggs. Boiling point -60.2°C. Shipped as a liquid confined under its own vapor pressure. Density (liquid) 8.3 lb / gal. Contact with the unconfined liquid can cause frostbite by evaporative cooling. Gas is very toxic by inhalation. Fatigues the sense of smell which cannot be counted on to warn of the continued presence of the gas. Prolonged exposure of closed containers to heat may result in their violent rupturing and rocketing. Rate of onset: Immediate & Delayed Persistence: Minutes to hours Odor threshold: 0.1 ppm Source/use/other hazard: Disinfectant lubricant/oils; interm for HC manufacture; deadens sense of smell.
Hydrogen sulfide, also known as sulfide or H2S, belongs to the class of inorganic compounds known as other non-metal sulfides. These are inorganic compounds containing a sulfur atom of an oxidation state of -2, in which the heaviest atom bonded to the oxygen belongs to the class of other non-metals. Hydrogen sulfide has been found in human brain, colon and intestine tissues, and has also been detected in multiple biofluids, such as feces and blood. Hydrogen sulfide exists in all eukaryotes, ranging from yeast to humans. Hydrogen sulfide and pyruvic acid can be biosynthesized from L-cysteine; which is mediated by the enzyme cystathionine gamma-lyase. In humans, hydrogen sulfide is involved in the cystinosis, ocular nonnephropathic pathway and the cysteine metabolism pathway. Hydrogen sulfide is also involved in the metabolic disorder called the Beta-mercaptolactate-cysteine disulfiduria pathway. Outside of the human body, hydrogen sulfide can be found in a number of food items such as naranjilla, feijoa, peanut, and sweet orange. This makes hydrogen sulfide a potential biomarker for the consumption of these food products. Hydrogen sulfide is a potentially toxic compound.
Hydrogen sulfide (H2S) occurs naturally in crude petroleum, natural gas, volcanic gases, and hot springs. It can also result from bacterial breakdown of organic matter. It is also produced by human and animal wastes. Bacteria found in your mouth and gastrointestinal tract produce hydrogen sulfide from bacteria decomposing materials that contain vegetable or animal proteins. Hydrogen sulfide can also result from industrial activities, such as food processing, coke ovens, kraft paper mills, tanneries, and petroleum refineries. Hydrogen sulfide is a flammable, colorless gas with a characteristic odor of rotten eggs. It is commonly known as hydrosulfuric acid, sewer gas, and stink damp. People can smell it at low levels.
Mechanism of Action
Hydrogen sulfide (H(2)S) is mainly known for its toxicity but has recently been shown to be produced endogenously in mammalian tissues and to be associated with physiological regulatory functions. To better understand the role of biomembranes in modulating its biological distribution and effects; we measured the partition coefficient of H(2)S in models of biological membranes. The partition coefficients were found to be 2.1+/-0.2, 1.9+/-0.5 and 2.0+/-0.6 in n-octanol, hexane and dilauroylphosphatidylcholine liposome membranes relative to water, respectively (25 °C). This two-fold higher concentration of H(2)S in the membrane translates into a rapid membrane permeability, P(m)=3 cm/s. We used a mathematical model in three dimensions to gain insight into the diffusion of total sulfide in tissues. This model shows that the sphere of action of sulfide produced by a single cell expands to involve more than 200 neighboring cells, and that the resistance imposed by lipid membranes has a significant effect on the diffusional spread of sulfide at pH 7.4, increasing local concentrations. These results support the role of hydrogen sulfide as a paracrine signaling molecule and reveal advantageous pharmacokinetic properties for its therapeutic applications.
Hydrosulfide anion (hs-) ... forms complex with methemoglobin known as sulfmethemoglobin, which is analogous to cyanmethemoglobin. ... Dissociation constant for sulfmethemoglobin has been estimated as 6x10-6 moles/L where as the dissociation constant for cyanmethemoglobin is about 2x10-8 moles/L. Despite lower binding affinity for sulfide, induced methemoglobinemia provides unequivocal protection against death from acute sulfide poisoning in animals.
...interferes with the function of oxidative enzymes, mainly cytochrome oxidase, and results in tissue hypoxia.
Hydrogen sulfide is a ... potent inhibitor of the cytochrome oxidase system ... .
SUDDEN DEATH FROM INHALATION OF LARGE CONCN OF HYDROGEN SULFIDE DUE TO INHIBITION OF CELLULAR RESP IN VITAL TISSUES, PARTICULARLY BRAIN. ... APPARENTLY ... INHIBIT/S/ CYTOCHROME OXIDASE, THUS INHIBITING ELECTRON-TRANSPORT SYSTEM.
Properties
CAS No. |
156320-25-1 |
|---|---|
Molecular Formula |
H2S |
Molecular Weight |
34.08 g/mol |
IUPAC Name |
hydron;sulfanide |
InChI |
InChI=1S/H2S/h1H2 |
InChI Key |
RWSOTUBLDIXVET-UHFFFAOYSA-N |
SMILES |
[H+].[SH-] |
Canonical SMILES |
[H+].[SH-] |
boiling_point |
-76.59 °F at 760 mm Hg (EPA, 1998) -60.33 °C -60 °C -76.59°F -77°F |
Color/Form |
Colorless gas [Shipped as a liquefied compressed gas]. |
density |
0.916 at -76 °F (EPA, 1998) d -60 0.99 1.5392 g/L at 0 °C at 760 mm Hg; Gas: 1.19 (Air = 1.00) Relative density (water = 1): 0.92 0.916@76°F 1.19(relative gas density) |
flash_point |
Flammable gas NA (Gas) |
melting_point |
-121.9 °F (EPA, 1998) Mp -82.9 ° -85.49 °C -85.49°C -85 °C -121.88°F -122°F |
Key on ui other cas no. |
7704-34-9 7783-06-4 |
physical_description |
Hydrogen sulfide appears as a colorless gas having a strong odor of rotten eggs. Boiling point -60.2°C. Shipped as a liquid confined under its own vapor pressure. Density (liquid) 8.3 lb / gal. Contact with the unconfined liquid can cause frostbite by evaporative cooling. Gas is very toxic by inhalation. Fatigues the sense of smell which cannot be counted on to warn of the continued presence of the gas. Prolonged exposure of closed containers to heat may result in their violent rupturing and rocketing. Rate of onset: Immediate & Delayed Persistence: Minutes to hours Odor threshold: 0.1 ppm Source/use/other hazard: Disinfectant lubricant/oils; interm for HC manufacture; deadens sense of smell. GasVapor; GasVapor, Liquid; Liquid Liquid COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR OF ROTTEN EGGS. Flammable, poisonous, colorless gas with a strong odor of rotten eggs. Colorless gas with a strong odor of rotten eggs. [Note: Sense of smell becomes rapidly fatigued & can NOT be relied upon to warn of the continuous presence of H2S. Shipped as a liquefied compressed gas.] |
Pictograms |
Flammable; Acute Toxic; Environmental Hazard |
Related CAS |
13465-07-1 (H2S2) |
shelf_life |
Water solns of H2S are not stable, absorbed oxygen causes the formation of elemental sulfur, and the solns become turbid rapidly. |
solubility |
0.4 % (NIOSH, 2016) 3.74 mg/mL at 21 °C 1 g dissolves in 94.3 ml absolute alcohol at 20 °C; 1 g dissolves in 48.5 mL ether at 20 °C In water, 3980 mg/L at 20 °C Soluble in glycerol, gasoline, kerosene, carbon disulfide, crude oil. Soluble in certain polar organic solvents, notably methanol, acetone, propylene carbonate, sulfolane, tributyl phosphate, various glycols, and glycol ethers. N-Methylpyrrolidine dissolves 49 ml/g at 20 °C at atmospheric pressure. Solubility in water, g/100ml at 20 °C: 0.5 0.4% |
Synonyms |
Hydrogen Sulfide Hydrogen Sulfide (H2(Sx)) Hydrogen Sulfide (H2S2) Hydrogen Sulfide (H2S3) Sulfide, Hydrogen |
vapor_density |
1.19 (EPA, 1998) (Relative to Air) 1.189 (Air = 1) Relative vapor density (air = 1): 1.19 1.09 |
vapor_pressure |
15200 mm Hg at 77.9 °F (EPA, 1998) 1.36X10+4 mm Hg at 20 °C Vapor pressure, kPa at 20 °C: 1880 15200 mmHG at -77.9°F 17.6 atm |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)


![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)
![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)





